molecular formula C10H12N4 B13586086 n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine

Cat. No.: B13586086
M. Wt: 188.23 g/mol
InChI Key: JPLQZELVOBDEHF-UHFFFAOYSA-N
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Description

n-Methyl-1-(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a small-molecule compound featuring a 1,2,4-triazole core substituted with a phenyl group at position 5 and an N-methylmethanamine moiety at position 2. The 1,2,4-triazole ring is a heterocyclic scaffold known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The phenyl group enhances π-π stacking interactions in biological targets, while the N-methylmethanamine side chain contributes to solubility and bioavailability. This compound is structurally related to several triazole-based derivatives, which differ in substitution patterns and functional groups, leading to variations in physicochemical and pharmacological properties.

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

N-methyl-1-(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine

InChI

InChI=1S/C10H12N4/c1-11-7-9-12-10(14-13-9)8-5-3-2-4-6-8/h2-6,11H,7H2,1H3,(H,12,13,14)

InChI Key

JPLQZELVOBDEHF-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC(=NN1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine typically involves the formation of the triazole ring followed by the introduction of the phenyl and methylamine groups. One common method is the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole ring. The phenyl group can be introduced through a substitution reaction using phenyl halides or phenylboronic acids. The methylamine group is then added through reductive amination or nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Catalysts such as copper or palladium may be employed to facilitate the reactions, and purification techniques like crystallization or chromatography are used to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to form reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Methyl-1-(5-phenyl-1h-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Triazole Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
n-Methyl-1-(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine (Target) 5-phenyl, 3-(N-methylmethanamine) C₁₀H₁₂N₄ 188.23 Potential ion channel modulation -
N-Methyl-1-(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride 5-methyl, 4-phenyl, 3-(N-methylmethanamine) C₁₁H₁₆Cl₂N₄ 275.18 Enhanced stability (dihydrochloride salt) [7, 12]
(dicyclopropyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride 4-dicyclopropyl, 3-methanamine C₉H₁₆Cl₂N₄ 263.17 Bulky substituents, conformational rigidity [20]
(5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)(3-methoxyphenyl)methanamine 5-furyl, 3-(3-methoxyphenylmethanamine) C₁₄H₁₄N₄O₂ 270.29 Hydrogen bonding via furan oxygen [17]
N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine 4-methyl, 3-(N-methylmethanamine) C₅H₁₀N₄ 126.16 Simplified structure, reduced steric hindrance [16]
Key Observations:
  • Solubility and Stability :

    • Dihydrochloride salts (e.g., ) improve aqueous solubility and stability compared to free bases. The target compound, as a free base, may require formulation adjustments for therapeutic use.
    • Furan and methoxyphenyl substituents () introduce polar oxygen atoms, enhancing solubility but possibly reducing membrane permeability.
  • Biological Activity :

    • Triazole derivatives with aryl groups (e.g., phenyl, furyl) are often associated with kinase inhibition or ion channel modulation (e.g., CFTR potentiators ).
    • N-Methylmethanamine side chains are common in bioactive molecules due to their balance of lipophilicity and basicity, facilitating blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Methyl-4-phenyl Analog Dicyclopropyl Analog Furan-Methoxyphenyl Analog
LogP (Predicted) ~2.1 (moderate lipophilicity) ~1.8 (salt reduces lipophilicity) ~2.5 (bulky substituents) ~1.5 (polar oxygen atoms)
Aqueous Solubility Low (free base) High (dihydrochloride salt) Moderate (salt) Moderate (polar groups)
Metabolic Stability Likely stable (N-methyl group) Stable (salt formulation) High (rigid structure) Potential CYP450 oxidation (furan)

Biological Activity

n-Methyl-1-(5-phenyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that belongs to the triazole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, anticancer, and antimicrobial properties, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10N4\text{C}_9\text{H}_{10}\text{N}_4

This compound features a triazole ring which is critical for its biological activity. The presence of the phenyl group and the methyl substitution enhances its interaction with biological targets.

Antiviral Activity

Research has demonstrated that triazole derivatives exhibit significant antiviral properties. For instance:

  • Mechanism of Action : Triazoles can inhibit viral replication by interfering with viral enzymes or by directly inactivating viral particles. A study indicated that derivatives similar to this compound showed a reduction in infectivity of influenza viruses (H1N1 and H3N2) by over 90% at specific dosages .

Case Study: Influenza Virus Inhibition

CompoundDosage (mg)Reduction in Infectivity (%)
Triazole Derivative0.4 mg>90%

This data suggests that the compound could serve as a potential candidate for antiviral drug development.

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. For instance:

  • Cytotoxicity : Compounds with a similar structure have shown promising cytotoxic effects against various cancer cell lines. A notable study reported that certain triazole derivatives induced apoptosis in MCF-7 breast cancer cells, significantly increasing the apoptotic index compared to untreated controls .

The mechanism involves:

  • Upregulation of pro-apoptotic proteins (e.g., Bax).
  • Downregulation of anti-apoptotic proteins (e.g., Bcl-2).

This shift in protein expression enhances apoptosis and disrupts cell cycle progression.

Case Study: MCF-7 Cell Line

CompoundIC50 (µM)Apoptosis Induction (%)
Triazole Derivative19.6 µM25.44%

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. Research has indicated that they can effectively inhibit the growth of various bacterial strains.

The antimicrobial activity is primarily attributed to the inhibition of fungal ergosterol biosynthesis and bacterial cell wall synthesis.

Case Study: Bacterial Inhibition

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli< 4 µg/mL
S. aureus< 8 µg/mL

This indicates that this compound could be effective against both gram-positive and gram-negative bacteria.

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